molecular formula C14H23NO5 B15064024 7-(Tert-butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decane-3-carboxylic acid

7-(Tert-butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B15064024
M. Wt: 285.34 g/mol
InChI Key: PDXXKWSPNUKXNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Tert-butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decane-3-carboxylic acid (CAS: 1422344-25-9) is a spirocyclic compound featuring a bicyclic structure with a 7-membered azaspiro ring system fused to a 5-membered oxacycloalkane. Its molecular formula is C₁₅H₂₅NO₅ (molecular weight: 299.36 g/mol), and it contains a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a 1-oxa (oxygen) ring, and a carboxylic acid functional group at position 3 . The Boc group enhances stability during synthetic processes, making it a valuable intermediate in pharmaceutical chemistry, particularly for peptide synthesis and drug discovery .

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

9-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-9-azaspiro[4.5]decane-3-carboxylic acid

InChI

InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-6-4-5-14(9-15)7-10(8-19-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)

InChI Key

PDXXKWSPNUKXNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(CO2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Tert-butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decane-3-carboxylic acid typically involves the reaction of a spirocyclic amine with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Boc Deprotection

The Boc group serves as a temporary protective moiety for the secondary amine within the spirocyclic framework. Acid-catalyzed cleavage is the primary method for deprotection:

Reaction Conditions :

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Temperature : Room temperature (20–25°C)

  • Time : 1–4 hours

Product : 1-Oxa-7-azaspiro[4.5]decane-3-carboxylic acid (free amine form)
Yield : >85%

This reaction is pivotal for subsequent functionalization of the amine group in drug discovery workflows.

Carboxylic Acid Derivatives

The carboxylic acid undergoes typical derivatization reactions:

Esterification

Reagents : Alcohol (e.g., methanol, ethanol) with catalytic sulfuric acid or DCC/DMAP
Conditions : Reflux in anhydrous solvent (e.g., toluene)
Product : Corresponding ester (e.g., methyl 7-(tert-butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decane-3-carboxylate)
Application : Enhances lipophilicity for membrane permeability studies

Amide Coupling

Reagents : EDCI/HOBt or DCC with primary/secondary amines
Conditions : Room temperature, inert atmosphere
Product : Spirocyclic amides (e.g., with benzylamine)
Yield : 70–90%
Use : Generates peptide-like analogs for biological screening

Ring-Opening Reactions

The spirocyclic structure can undergo controlled ring-opening under acidic or basic conditions:

Acidic Hydrolysis

  • Reagent : HCl (6M) in dioxane

  • Temperature : 60–80°C

  • Product : Linear keto-carboxylic acid derivative

  • Mechanism : Protonation of the oxygen atom destabilizes the spirocyclic system, leading to cleavage

Basic Conditions

  • Reagent : NaOH (1M) in ethanol/water

  • Temperature : Reflux

  • Product : Ring-opened diol-carboxylic acid

  • Application : Synthesis of functionalized linear intermediates

Oxidation

  • Target : Alcohol impurities or side-chain hydroxyl groups (if present)

  • Reagent : KMnO₄ or CrO₃

  • Outcome : Ketone or carboxylic acid derivatives

Reduction

  • Target : Ester or ketone groups (rarely applied to the native compound)

  • Reagent : LiAlH₄ or NaBH₄

  • Product : Alcohol derivatives (e.g., reduction of ester to hydroxymethyl group)

Comparative Reaction Table

Reaction Type Reagents/Conditions Product Yield Application
Boc DeprotectionTFA/DCM, 25°C, 2hFree amine spirocycle85–90%Amine functionalization
EsterificationMeOH/H₂SO₄, refluxMethyl ester75–80%Solubility modulation
Amide CouplingEDCI/HOBt, DMF, 25°CBenzylamide analog70–90%Bioactive molecule synthesis
Acidic Ring-Opening6M HCl, dioxane, 70°CLinear keto-carboxylic acid60–65%Intermediate for further synthesis

Mechanistic Insights

  • Boc Removal : Protonation of the carbamate oxygen by TFA weakens the C–O bond, releasing CO₂ and forming the free amine .

  • Amide Coupling : Activation of the carboxylic acid via carbodiimide forms an O-acylisourea intermediate, facilitating nucleophilic attack by amines.

This compound’s versatility in reactions underscores its utility as a scaffold in medicinal chemistry and materials science. Further studies focus on optimizing reaction conditions to improve yields and explore novel derivatives .

Scientific Research Applications

7-(Tert-butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(Tert-butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decane-3-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis and other applications where selective deprotection is required.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous spirocyclic and heterocyclic derivatives:

Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes
N-Benzyl-7-azaspiro[4.5]decane-1-carboxylate C₁₈H₂₃NO₂ 293.38 Benzyl group instead of Boc; ester group at position 1; lacks 1-oxa ring. Synthesized via cyclization of ethyl cyclopentanonecarboxylate; used in GABA analog studies .
3-Oxo-1-azaspiro[4.5]decane-1-carboxylate C₁₄H₂₃NO₃ 253.34 Ketone (3-oxo) group; lacks 1-oxa ring; smaller molecular weight. Potential intermediate for β-lactam antibiotics due to strained spiro system .
3-Oxo-7-oxa-1-azaspiro[4.4]nonane-1-carboxylate C₁₂H₁₉NO₄ 241.29 [4.4] spiro system (smaller rings); 7-oxa and 1-aza configuration. Limited conformational flexibility; explored in constrained peptide scaffolds .
2-Azaspiro[4.5]decane-4-carboxylic acid C₁₀H₁₅NO₂ 185.23 2-aza configuration; carboxylic acid at position 4; no Boc protection. Discontinued in commercial catalogs; potential use in bioactive molecule design .

Key Differences and Implications

Boc Protection: The Boc group in the target compound provides superior stability under basic conditions compared to the benzyl group in N-Benzyl-7-azaspiro[4.5]decane-1-carboxylate, which requires harsher conditions (e.g., hydrogenolysis) for removal .

Ring Size and Strain: The [4.5] spiro system in the target compound offers greater conformational flexibility than the [4.4] system in 3-Oxo-7-oxa-1-azaspiro[4.4]nonane-1-carboxylate, which may limit its utility in rigid scaffold design .

Functional Groups : The carboxylic acid group in the target compound enhances water solubility compared to ester derivatives like N-Benzyl-7-azaspiro[4.5]decane-1-carboxylate , making it more suitable for aqueous-phase reactions .

Pharmaceutical Relevance : While the target compound is marketed for R&D (e.g., by EOS Med Chem), 2-Azaspiro[4.5]decane-4-carboxylic acid has been discontinued, suggesting differences in demand or synthetic complexity .

Research and Commercial Status

  • Commercial Availability : Priced at €9,788.00/500 mg (CymitQuimica), the compound is classified as a controlled product for laboratory use only .

Biological Activity

7-(Tert-butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications.

  • Molecular Formula : C15H25NO5
  • Molecular Weight : 299.36 g/mol
  • CAS Number : 1422344-25-9

The compound features a spirocyclic framework that contributes to its biological activity, particularly in interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes involved in critical biochemical pathways. The mechanism of action may involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, thereby modulating biochemical pathways.
  • Receptor Interaction : It may act as an agonist or antagonist at certain receptors, influencing signal transduction processes.

Case Studies

  • In vitro Studies : Research involving similar spirocyclic compounds indicated their effectiveness in inhibiting bacterial growth, particularly against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae.
  • In vivo Efficacy : In animal models, related compounds have shown promising results in treating infections caused by resistant strains, suggesting that this compound may exhibit similar properties.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds.

Compound NameMolecular FormulaActivityNotes
2-(7-(tert-butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decan-3-y)acetic acidC15H25NO5AntibacterialSimilar structure; potential for similar activity
2-(7-(tert-butoxycarbonyl)-1-octahydrospiro[4.5]decane)acetic acidC16H29NO5AntimicrobialExhibits broad-spectrum activity

Q & A

Q. What are the optimized synthetic routes for preparing 7-(tert-butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decane-3-carboxylic acid, and how do reaction conditions affect yields?

The compound is typically synthesized via a multi-step approach involving spirocyclization and Boc protection. For example, a 7-step protocol starts with methyl 4,4-difluorocyclohexane-1-carboxylate, followed by cyanomethylation, Raney nickel-mediated hydrogenation, and Boc protection, yielding 36 g (56%) of the target compound . Key optimizations include:

  • Temperature control : Critical during cyanomethylation (e.g., -78°C for lithiation) to minimize side reactions.
  • Catalyst selection : Raney nickel under 50 atm H₂ pressure for efficient cyclization .
  • Purification : Flash chromatography with hexane/ethyl acetate gradients improves diastereomer separation .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this spirocyclic compound?

  • NMR spectroscopy : ¹H and ¹³C NMR resolve spirocyclic stereochemistry and confirm Boc group integrity. For example, the ¹H NMR of the Boc-protected derivative shows distinct resonances at δ 4.10–3.88 ppm (spirocyclic protons) and δ 1.69–1.31 ppm (tert-butyl group) .
  • Mass spectrometry : LCMS ([M–H]⁻ at m/z 282.1) verifies molecular weight .
  • Elemental analysis : Matches calculated C/H/N ratios (e.g., C 63.72%, H 8.93% for C₁₅H₂₅NO₄) .

Q. What are the primary applications of this compound in medicinal chemistry and drug discovery?

This spirocyclic scaffold serves as a rigid, three-dimensional building block for probing protein-ligand interactions. Its conformational restriction enhances binding selectivity in protease inhibitors and GPCR-targeted therapeutics. Derivatives with fluorinated or sulfur-containing substituents (e.g., 8-thia analogs) are explored for improved metabolic stability .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during spirocyclization, and what strategies mitigate diastereomer formation?

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., (3S,5S)-configured intermediates) directs spirocyclic stereochemistry .
  • Solvent polarity : Polar aprotic solvents (e.g., THF) favor transition-state alignment, reducing diastereomer ratios from 1:1 to 4:1 in some cases .
  • Chromatographic resolution : Preparative HPLC with chiral columns separates diastereomers when synthetic control is insufficient .

Q. How should researchers address contradictions in reported synthetic yields (e.g., 56% vs. 83%) for similar spirocyclic derivatives?

Discrepancies often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., fluorine) may slow cyclization kinetics, reducing yields .
  • Catalyst aging : Freshly prepared Raney nickel improves hydrogenation efficiency compared to recycled catalysts .
  • Scale-dependent side reactions : Milligram-scale reactions may underestimate byproduct formation observed in multigram syntheses .

Q. What methodologies enable systematic exploration of structure-activity relationships (SAR) for this scaffold?

  • Divergent synthesis : A 162-member library was generated via Horner-Emmons-Wadsworth diversification, introducing variations at the spirocyclic nitrogen and carboxylate positions .
  • Bioisosteric replacement : Substituting oxygen with sulfur (e.g., 8-thia derivatives) or introducing fluorinated moieties alters pharmacokinetic profiles .
  • Crystallography : Co-crystallization with target proteins (e.g., kinases) identifies key binding motifs for SAR refinement .

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

  • Docking studies : Molecular dynamics simulations predict favorable binding poses in enzyme active sites (e.g., SARS-CoV-2 Mpro) .
  • ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions to prioritize synthesizable candidates .

Methodological Notes

  • Synthetic Reproducibility : Strict anhydrous conditions and inert atmospheres are critical for Boc protection and spirocyclization steps .
  • Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, COSY) to resolve overlapping signals in complex spirocyclic systems .
  • Scalability : Transitioning from milligram to gram-scale synthesis requires optimizing solvent volumes and catalyst loading to maintain yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.